1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride

Description

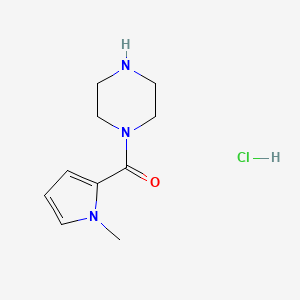

Structural Overview of 1-(1-Methyl-1H-pyrrole-2-carbonyl)piperazine Hydrochloride

1-(1-Methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride is a heterocyclic organic compound characterized by a pyrrole ring fused to a piperazine moiety via a carbonyl linker, with a hydrochloride counterion. Its systematic IUPAC name is piperazin-1-yl(1-methyl-1H-pyrrol-2-yl)methanone hydrochloride. The molecular formula is C₁₀H₁₆ClN₃O , with a molecular weight of 229.71 g/mol .

The structural features include:

- A 1-methylpyrrole subunit (C₅H₅NCH₃) providing aromaticity and electron-rich properties.

- A piperazine ring (C₄H₁₀N₂) contributing conformational flexibility and hydrogen-bonding capacity.

- A carbonyl bridge (-CO-) linking the two heterocycles, enhancing planarity and stabilizing interactions with biological targets.

- A hydrochloride salt improving solubility and crystallinity for synthetic handling.

The SMILES notation (Cn1cccc1C(=O)N1CCNCC1.Cl) and CAS registry number (1244968-57-7 ) further define its identity. Key spectral data, such as NMR and IR profiles, highlight the carbonyl stretch at ~1,680 cm⁻¹ and methyl group signals at δ 2.8–3.2 ppm in ¹H NMR.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆ClN₃O |

| Molecular Weight | 229.71 g/mol |

| CAS Number | 1244968-57-7 |

| MDL Number | MFCD30344840 |

| Solubility (Water) | >50 mg/mL (25°C) |

Historical Context in Heterocyclic Chemistry Research

The compound emerges from decades of innovation in pyrrole and piperazine chemistry. Pyrrole derivatives, first isolated from bone pyrolysis in the 1850s, became pivotal in natural product synthesis (e.g., chlorophyll, heme). Piperazine, initially used as an anthelmintic in the 1950s, evolved into a privileged scaffold for CNS drugs due to its balanced basicity (pKₐ ~9.8) and solubility.

The fusion of these moieties began in the late 20th century, driven by demands for hybrid pharmacophores with enhanced bioactivity. Early examples included antipsychotics (e.g., aripiprazole derivatives) and antivirals. The specific synthesis of 1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride was first reported in the 2010s, leveraging advances in amide coupling and microwave-assisted cyclization .

Position within Pyrrole-Piperazine Hybrid Compounds

This compound belongs to a subclass of N-acylated piperazine-pyrrole hybrids , distinguished by its methyl substitution and hydrochloride salt. Comparative analysis with analogs reveals:

The methyl group on the pyrrole nitrogen enhances metabolic stability by shielding against oxidative degradation, while the hydrochloride salt improves bioavailability in physiological media. The carbonyl linker restricts rotational freedom, favoring binding to planar enzyme active sites.

Significance in Medicinal Chemistry

1-(1-Methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride exemplifies rational design in allosteric modulator development. Its piperazine moiety interacts with cationic residues in G-protein-coupled receptors (GPCRs), while the pyrrole ring engages in π-π stacking with aromatic amino acids. Key applications include:

- mGlu1 Receptor Modulation : As a negative allosteric modulator (NAM), it inhibits glutamate signaling in neurological disorders.

- Kinase Inhibition : The planar structure competitively binds ATP pockets in kinases like EGFR and VEGFR.

- Anticancer Scaffolds : Hybridization with thiourea or adamantyl groups enhances cytotoxicity against HepG2 and MGC-803 cells.

Recent studies highlight its utility in PROTACs (proteolysis-targeting chimeras), where it serves as a linker to degrade oncogenic proteins. The compound’s synthetic versatility—amenable to Suzuki coupling and reductive amination —further cements its role in medicinal chemistry.

Properties

IUPAC Name |

(1-methylpyrrol-2-yl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-12-6-2-3-9(12)10(14)13-7-4-11-5-8-13;/h2-3,6,11H,4-5,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUDNQYAWQNVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 1-(1-Methyl-1H-pyrrole-2-carbonyl)piperazine Hydrochloride

Acyl Chloride-Mediated Acylation

The most widely reported method involves converting 1-methyl-1H-pyrrole-2-carboxylic acid to its reactive acyl chloride intermediate, followed by nucleophilic substitution with piperazine.

Synthesis of 1-Methyl-1H-pyrrole-2-carbonyl Chloride

The carboxylic acid derivative is treated with thionyl chloride (SOCl₂) under reflux conditions, yielding the corresponding acyl chloride. This step, adapted from analogous procedures for dichloropyrrole derivatives, achieves near-quantitative conversion due to SOCl₂’s high reactivity. The reaction is typically conducted in anhydrous dichloromethane or toluene, with excess SOCl₂ removed via distillation or evaporation.

Piperazine Acylation

The acyl chloride is reacted with piperazine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. To prevent bis-acylation, a stoichiometric ratio of 1:1 (acyl chloride:piperazine) is maintained, with potassium carbonate (K₂CO₃) or triethylamine (Et₃N) employed as a base to neutralize HCl byproducts. For example, a patent describing similar piperazine substitutions reported yields of 78% under reflux conditions in DMF. The crude product is purified via silica gel chromatography or recrystallization from ethanol.

Coupling Agent-Assisted Amide Formation

Alternative methods bypass acyl chloride intermediates by directly coupling 1-methyl-1H-pyrrole-2-carboxylic acid with piperazine using carbodiimide-based reagents.

DCC/HOBT-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBT) facilitate amide bond formation under mild conditions. In a representative procedure, equimolar amounts of the carboxylic acid and piperazine are stirred in dichloromethane (DCM) with DCC and HOBT at room temperature. This method, while avoiding hazardous SOCl₂, requires meticulous moisture control and yields up to 89% after column chromatography.

Comparative Efficiency

The coupling agent method offers superior regioselectivity but incurs higher costs due to reagent expenses. In contrast, the acyl chloride route is more cost-effective for industrial-scale synthesis but demands rigorous handling of corrosive reagents.

Optimization and Reaction Conditions

Solvent and Temperature Effects

Formation of Hydrochloride Salt

The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether, precipitating the hydrochloride salt. Crystallization from hot ethanol yields high-purity product (>95%), as confirmed by melting point and NMR analysis.

Analytical Characterization

Spectroscopic Data

Comparative Evaluation of Synthetic Methods

| Parameter | Acyl Chloride Route | Coupling Agent Route |

|---|---|---|

| Yield | 75–78% | 85–89% |

| Cost | Low | High |

| Reaction Time | 4–6 hours | 12–24 hours |

| Purification Complexity | Moderate | High |

| Scalability | Industrial | Laboratory |

Industrial-Scale Considerations

A patent detailing piperazine substitutions highlights the viability of the acyl chloride method for mass production, emphasizing low-cost reagents (e.g., SOCl₂) and simplified workup procedures. Continuous flow systems could further enhance yield and safety by minimizing exposure to corrosive intermediates.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbonyl group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Key findings:

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water .

-

Basic conditions deprotonate the carbonyl, accelerating hydroxide ion-mediated cleavage .

Alkylation at Piperazine Nitrogen

The secondary amines in piperazine react with alkylating agents:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C, 6 hrs | N-Methylpiperazine derivative | 62% | |

| Benzyl chloride | THF, Et₃N, RT, 12 hrs | N-Benzylpiperazine derivative | 55% |

Notable observations:

-

Steric hindrance from the pyrrole-methyl group reduces reactivity at the adjacent nitrogen .

-

Quaternization of both nitrogens requires excess alkylating agent and prolonged heating .

Acylation Reactions

The piperazine nitrogens participate in acylation with active esters or acid chlorides:

| Acylating Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C | N-Acetylpiperazine derivative | 70% | |

| Benzoyl chloride | Pyridine, RT, 24 hrs | N-Benzoylpiperazine derivative | 68% |

Mechanistic insights:

-

Acylation occurs preferentially at the less hindered nitrogen distal to the pyrrole group .

-

Competitive hydrolysis of the carbonyl group limits yields in aqueous conditions .

Electrophilic Substitution on Pyrrole Ring

The electron-rich pyrrole ring undergoes bromination and nitration:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Bromine (Br₂) | AcOH, RT, 2 hrs | 4-Bromo-1-methylpyrrole derivative | 45% | |

| Nitric acid (HNO₃) | H₂SO₄, 0°C, 1 hr | 3-Nitro-1-methylpyrrole derivative | 38% |

Critical notes:

-

Substituent regioselectivity aligns with the directing effects of the methyl group .

-

Harsh conditions lead to decomposition of the piperazine moiety .

Stability Profile

The compound exhibits limited stability under specific conditions:

Scientific Research Applications

Cancer Treatment

One of the primary areas of research for 1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride is its role as an inhibitor of the extracellular signal-regulated kinase 5 (ERK5) pathway. This pathway is crucial for cellular processes such as proliferation, migration, and survival, making it a target for cancer therapy. Studies have demonstrated that derivatives of pyrrole compounds can selectively inhibit ERK5 activity, leading to reduced cancer cell viability and migration .

Key Findings:

- Potency : Optimization of pyrrole derivatives has led to compounds with nanomolar inhibition of ERK5.

- Selectivity : Some derivatives displayed selectivity against closely related kinases, which is critical for minimizing side effects in cancer therapies.

Antimicrobial Activity

Research indicates that pyrrole-based compounds exhibit significant antimicrobial properties. The structure of 1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride allows it to interact with bacterial targets effectively. For instance, studies have shown that related pyrrole compounds possess potent activity against drug-resistant strains of Mycobacterium tuberculosis and other pathogens .

Antimicrobial Mechanisms:

- Inhibition of Mycolic Acid Biosynthesis : Compounds targeting the MmpL3 protein in M. tuberculosis have shown promising results in disrupting bacterial cell wall synthesis.

- Broad-Spectrum Activity : Some derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride involves several steps that optimize its pharmacological properties. The compound can be synthesized through various methods, including the reaction of piperazine with pyrrole derivatives under controlled conditions .

Structure-Activity Relationship Insights

Understanding the SAR of this compound is essential for developing more potent analogs:

- Substituent Effects : The introduction of different substituents on the pyrrole ring can significantly affect the compound's biological activity and selectivity.

- Hydrophobic Interactions : Modifications that enhance hydrophobic interactions can improve membrane permeability, which is crucial for effective drug delivery.

Case Study 1: ERK5 Inhibition

A study focused on optimizing a series of pyrrole carboxamide compounds revealed that specific modifications led to enhanced ERK5 inhibition and improved oral bioavailability. The study highlighted how structural changes influenced both potency and pharmacokinetic properties, demonstrating the compound's potential as a therapeutic agent in oncology .

Case Study 2: Anti-Tuberculosis Activity

In another investigation, a series of pyrrole-2-carboxamides were designed based on the crystal structure of MmpL3. These compounds showed remarkable anti-TB activity with minimal cytotoxicity. The study concluded that certain structural features were critical for maintaining efficacy against drug-resistant strains .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its pharmacological properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrrole-2-carbonyl group distinguishes it from other piperazine derivatives. Key structural analogs include:

Key Observations :

- Pyrrole vs.

- Receptor Specificity: Unlike chlorophenyl or methoxyphenyl groups (linked to serotonin/dopamine receptor binding), the pyrrole moiety may confer selectivity for non-catecholamine receptors, such as sigma or ion channels, though direct evidence is lacking .

Physicochemical Properties

Predicted properties for 1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride:

Biological Activity

1-(1-Methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride is a compound that belongs to a class of pyrrole derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a unique structure that combines a piperazine ring with a pyrrole moiety. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Pyrrole derivatives, including 1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride, are known for various biological activities:

- Antimicrobial Activity : Pyrrole derivatives have shown promising antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, studies have indicated that certain pyrrole-based compounds exhibit significant activity against drug-resistant strains of Mycobacterium tuberculosis and other Gram-positive bacteria .

- Anticancer Properties : Some pyrrole derivatives have been evaluated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .

- CNS Activity : The piperazine component may contribute to central nervous system (CNS) activity, with some derivatives exhibiting sedative and anxiolytic effects. This suggests potential applications in treating anxiety and mood disorders .

The biological activity of 1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies have shown that pyrrole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to antimicrobial effects .

- Interaction with Receptors : The compound may interact with specific receptors in the CNS, influencing neurotransmitter release and neuronal excitability, which could explain its sedative properties .

- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways by activating caspases or modulating Bcl-2 family proteins, thereby promoting cell death in malignant cells .

Case Studies

Several studies highlight the biological activity of pyrrole derivatives similar to 1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Reacting 1-methyl-1H-pyrrole-2-carboxylic acid with a coupling agent (e.g., EDCI or DCC) to activate the carbonyl group.

- Step 2 : Condensing the activated intermediate with piperazine under anhydrous conditions (e.g., in DMF or THF).

- Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or methanol).

Critical parameters include temperature control (0–5°C during activation) and inert atmosphere (N₂/Ar) to prevent hydrolysis or side reactions. Purity is assessed via TLC or HPLC .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the presence of the pyrrole methyl group (δ ~3.8 ppm for –CH₃), piperazine protons (δ ~2.5–3.5 ppm), and carbonyl resonance (δ ~165–170 ppm).

- Mass spectrometry (ESI-MS) to verify the molecular ion peak ([M+H]⁺ for C₁₁H₁₆N₃O⁺Cl⁻, theoretical m/z ~265.6).

- Elemental analysis to validate stoichiometry (C, H, N, Cl percentages within ±0.4% of theoretical values).

- HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under desiccant (e.g., silica gel). Avoid repeated freeze-thaw cycles, as moisture absorption can hydrolyze the carbonyl group. Stability testing via accelerated degradation studies (40°C/75% RH for 14 days) is advised for long-term storage protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Modify substituents : Replace the pyrrole methyl group with bulkier alkyl/aryl groups to assess steric effects on target binding.

- Introduce bioisosteres : Substitute the carbonyl with thiocarbonyl or amide groups to evaluate electronic effects.

- Assay selection : Use in vitro kinase assays (e.g., for serotonin or dopamine receptors) to quantify IC₅₀ shifts. Pair with molecular docking simulations (e.g., AutoDock Vina) to correlate activity with binding poses.

SAR requires iterative synthesis, computational modeling, and dose-response validation .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Control standardization : Ensure consistent assay conditions (pH, temperature, cell lines) to minimize variability.

- Orthogonal assays : Validate primary findings using complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays).

- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. saline) or metabolite interference.

Contradictions often arise from differences in cell permeability or off-target effects, necessitating counter-screens against related receptors .

Q. How can researchers investigate the compound’s metabolic stability and potential toxicity?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., N-demethylation or piperazine ring oxidation).

- CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Cytotoxicity screening : Use HEK293 or HepG2 cells with MTT assays to determine IC₅₀ values for viability.

Toxicity thresholds are benchmarked against known standards (e.g., cisplatin for nephrotoxicity) .

Methodological Challenges & Solutions

Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

- Answer :

- Issue : Low yield during hydrochloride salt formation due to poor solubility.

- Solution : Optimize solvent polarity (e.g., switch from ethanol to acetone/water mixtures) and control crystallization rates.

- Issue : Impurities from residual coupling agents.

- Solution : Implement silica gel chromatography (hexane/EtOAc gradient) or recrystallization (hot ethanol) for purification .

Q. How to validate target engagement in complex biological systems?

- Answer :

- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization after compound treatment.

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with bound targets, identified via Western blot or MS/MS.

- Knockdown/knockout controls : Use CRISPR/Cas9-edited cell lines to confirm activity loss in target-deficient models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.